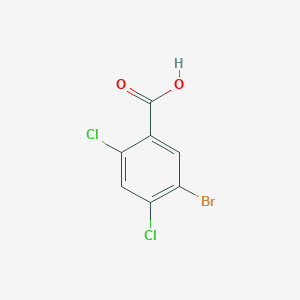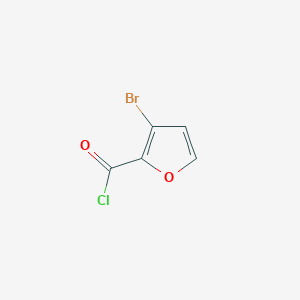![molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure CAS No. 754214-42-1](/img/structure/B1288937.png)
1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (PPCA) is an organic compound belonging to the class of pyrroles. It is a colorless solid that is soluble in water and alcohols, and is used in the synthesis of various organic compounds. PPCA is also a key intermediate in the synthesis of several important drugs, including the anticonvulsant pregabalin, the antipsychotic risperidone, and the antidepressant fluoxetine.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure wurde auf ihr Potenzial als Antitumormittel untersucht. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, darunter die Hemmung der Zellproliferation, die Induktion der Apoptose und die Interferenz mit Tumorwachstumspfaden. Weitere Untersuchungen sind im Gange, um ihre genauen Mechanismen und potenziellen klinischen Anwendungen aufzuklären .
Entzündungshemmende Aktivität
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Studien deuten darauf hin, dass this compound entzündungshemmende Eigenschaften zeigt, indem sie wichtige Entzündungspfade moduliert. Es könnte relevant sein bei Erkrankungen wie rheumatoider Arthritis, entzündlicher Darmerkrankung und Neuroinflammation .
Stoffwechselstörungen
Die Fähigkeit der Verbindung, den Blutzuckerspiegel zu regulieren, hat Aufmerksamkeit erregt. Es könnte Anwendungen bei der Behandlung von Hyperglykämie im Zusammenhang mit Typ-1-Diabetes, Fettleibigkeit bedingtem Diabetes und Insulinresistenz finden. Zusätzlich könnte es den Fettstoffwechsel beeinflussen, was es relevant für Hypertriglyzeridämie und Dyslipidämie macht .
Herz-Kreislauf-Gesundheit
Forscher haben die kardiovaskulären Auswirkungen von this compound untersucht. Es kann Lipidprofile, vaskuläre Funktion und Blutdruckregulation beeinflussen. Diese Eigenschaften könnten zur Vorbeugung oder Behandlung von Herz-Kreislauf-Erkrankungen beitragen .
Neurologische Störungen
Vorläufige Studien deuten darauf hin, dass diese Verbindung neuroprotektive Wirkungen haben könnte. Es könnte potenziell neurodegenerative Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit lindern. Weitere Forschung ist jedoch erforderlich, um diese Ergebnisse zu validieren .
Antibakterielle und Antimykotische Aktivitäten
This compound hat hemmende Wirkungen gegen bestimmte Bakterien- und Pilzstämme gezeigt. Forscher untersuchen ihr Potenzial als neuartiges antimikrobielles Mittel. Ihre einzigartige Struktur könnte Vorteile gegenüber bestehenden Antibiotika bieten .
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its targets leads to changes in these pathways, impacting the downstream effects .
Pharmacokinetics
Related compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its overall bioavailability.
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily characterized by the binding of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid to the ATP-binding site of the receptors, thereby inhibiting their kinase activity and downstream signaling.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid exerts its effects through the inhibition of FGFRs. By binding to the ATP-binding site of these receptors, it prevents the phosphorylation of tyrosine residues in the cytoplasmic tail, which is essential for the activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors downstream of FGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid have been studied over various time points. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s bioavailability and clearance from the body. The interactions with specific enzymes and cofactors during these metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound exhibits good membrane permeability, allowing it to reach intracellular targets effectively . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound in tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other intracellular targets . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINFYKZXNIJIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619868 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754214-42-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754214-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, and how do they relate to nalidixic acid?
A1: The pyrrolo[2,3-b]pyridine core structure serves as a bioisostere of quinolones, a class of antibacterial agents to which nalidixic acid belongs. This means that pyrrolo[2,3-b]pyridines possess a similar molecular shape and electronic properties to quinolones, potentially mimicking their biological activity. Researchers are interested in synthesizing and investigating these derivatives to explore their potential as novel antibacterial agents, particularly because they may offer advantages such as improved potency, a broader spectrum of activity, or overcoming existing bacterial resistance mechanisms. [, ]
Q2: Can you elaborate on the synthetic approaches used to obtain these compounds and their potential advantages?
A2: The provided research outlines the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives using readily available starting materials like ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. [] Another study describes a concise, three-step synthetic route starting from L-alanine, highlighting the accessibility and efficiency of these methods. [] The development of efficient and scalable synthetic procedures is crucial for further exploration of these compounds' biological activities and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
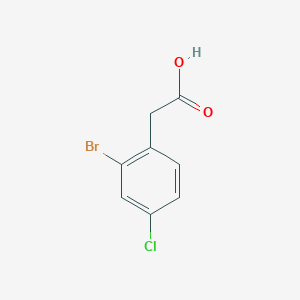
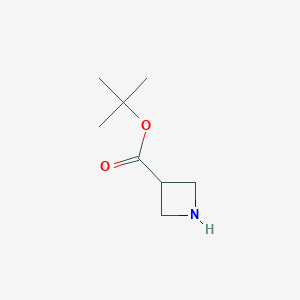
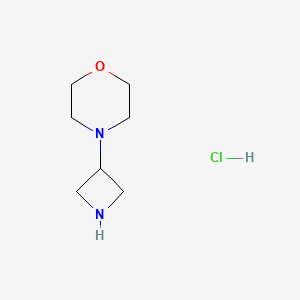
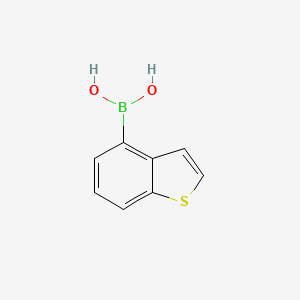
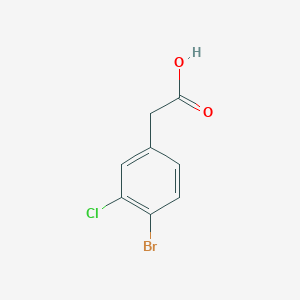
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
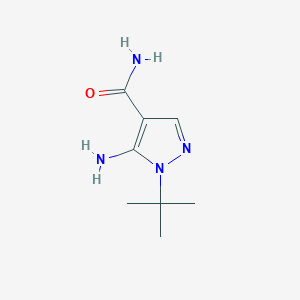


![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
